molecular formula C19H22FN7O2 B2485043 1-(2-((2-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923167-72-0

1-(2-((2-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2485043
CAS RN: 923167-72-0
M. Wt: 399.43
InChI Key: IHZPUVKIFWRYQO-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound with three nitrogen atoms in its structure . It is part of a class of compounds known as purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 8-aminotheophylline with hydroxylamine-O-sulfonic acid, followed by heating with hydrochloric acid . This yields a product which can then be treated with alkylamines to produce various derivatives .


Molecular Structure Analysis

The molecular structure of this compound, like other 1,2,4-triazine derivatives, includes a six-membered ring with three nitrogen atoms . The specific arrangement of these atoms distinguishes it from other triazine isomers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 8-aminotheophylline with hydroxylamine-O-sulfonic acid, followed by heating with hydrochloric acid . The resulting product can then be treated with alkylamines to produce various derivatives .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity . As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and evaluation of its potential applications .

properties

IUPAC Name

1-[2-(2-fluoroanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN7O2/c1-11-12(2)27-15-16(24(3)19(29)25(4)17(15)28)22-18(27)26(23-11)10-9-21-14-8-6-5-7-13(14)20/h5-8,12,21H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZPUVKIFWRYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-fluoroanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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